molecular formula C12H18N2O B15319151 1-(4-Methoxy-3-methylphenyl)piperazine CAS No. 1121610-28-3

1-(4-Methoxy-3-methylphenyl)piperazine

Cat. No.: B15319151
CAS No.: 1121610-28-3
M. Wt: 206.28 g/mol
InChI Key: PMZXESGFAZJQBR-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)piperazine is a chemical compound of significant interest in advanced pharmaceutical research and development, particularly within the field of medicinal chemistry. This piperazine derivative serves as a crucial synthetic intermediate or scaffold for constructing more complex molecules. Its primary research value lies in its application in neuroscience, where related structural analogs are investigated as potent antagonists for the 5-HT6 receptor (5-HT6R), a promising target for cognitive disorders . Compounds featuring the this compound motif are explored for their potential to enhance cognitive functions and address memory deficits, positioning them as candidates for the treatment of neurodegenerative conditions such as Alzheimer's disease . The piperazine ring is a common feature in drug discovery due to its favorable physicochemical properties, which can enhance a molecule's solubility and bioavailability . This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety regulations when handling this compound.

Properties

CAS No.

1121610-28-3

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)piperazine

InChI

InChI=1S/C12H18N2O/c1-10-9-11(3-4-12(10)15-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3

InChI Key

PMZXESGFAZJQBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNCC2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Methoxy-3-methylphenyl)piperazine typically involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine. The reaction is carried out under controlled conditions, often involving the use of glacial acetic acid as a solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methoxy-3-methylphenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include glacial acetic acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)piperazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in mitigating the symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenylpiperazines share a common core structure but exhibit diverse biological activities based on substituent type, position, and electronic properties. Below is a comparative analysis of 1-(4-Methoxy-3-methylphenyl)piperazine with key analogs:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Name Substituents Receptor Affinity Biological Activity Metabolic Pathway Applications/Context
This compound 4-OCH₃, 3-CH₃ Not fully characterized (inferred) Potential serotonergic activity (5-HT receptors) Likely CYP2D6/CYP3A4-mediated oxidation Research compound; possible CNS agent
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl 5-HT₂C > 5-HT₁B/₂A Anxiogenic, pro-convulsant CYP2D6 hydroxylation Designer drug; neuropharmacology studies
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ 5-HT₁B/₂A Stimulant, hallucinogenic CYP2D6-dependent metabolism "Legal high"; MDMA-like effects
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OCH₃ 5-HT₂A/₂C Mild stimulant Limited data Designer drug ("Party pills")
Benzylpiperazine (BZP) N-Benzyl Dopamine/norepinephrine reuptake inhibition Stimulant, cardiotoxic CYP-mediated N-dealkylation Illicit recreational drug

Key Findings

Substituent Position and Receptor Selectivity: The 3-methyl and 4-methoxy groups in the target compound may confer unique steric and electronic effects. MeOPP (4-OCH₃) lacks the 3-methyl group, suggesting the target compound’s dual substitution could improve metabolic stability or receptor subtype selectivity .

Biological Activity: TFMPP and mCPP are potent serotonergic agonists with hallucinogenic and anxiogenic effects, respectively. The target compound’s methoxy group (electron-donating) may attenuate agonist potency compared to TFMPP’s strong electron-withdrawing CF₃ group . BZP primarily acts as a dopamine reuptake inhibitor, highlighting how N-substitution (benzyl vs. phenyl) shifts mechanism of action .

Metabolism and Stability :

  • Arylpiperazines undergo CYP2D6-mediated oxidation (e.g., hydroxylation) and CYP3A4-dependent N-dealkylation. The 3-methyl group in the target compound may slow oxidation compared to mCPP and TFMPP , which lack steric hindrance at the meta position .
  • MeOPP ’s single substituent likely results in faster clearance than the target compound’s dual substitution .

Applications and Risks: While TFMPP and BZP are abused for MDMA-like effects, the target compound’s pharmacological profile remains underexplored.

Q & A

Q. What advanced analytical methods quantify trace impurities in this compound batches?

  • Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) detects impurities at ppm levels. Multivariate analysis (PCA-LDA) of Raman spectra also identifies contaminants in confiscated drug samples .

Methodological Considerations

  • Data Interpretation : Cross-validate biological activity data with structural analogs (e.g., chlorophenyl or trifluoromethylphenyl derivatives) to identify trends .
  • Experimental Design : Use fractional factorial designs to optimize synthesis parameters (temperature, solvent) and minimize side products .
  • Contradiction Analysis : Compare computational predictions (e.g., DFT) with experimental IC50 values to identify outliers caused by unmodeled solvent effects .

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